molecular formula C11H15Cl B13161340 2-(3-Chloropropyl)-1,3-dimethylbenzene

2-(3-Chloropropyl)-1,3-dimethylbenzene

Cat. No.: B13161340
M. Wt: 182.69 g/mol
InChI Key: JJEDLAXRBOYKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloropropyl)-1,3-dimethylbenzene: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 3-chloropropyl group and two methyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-1,3-dimethylbenzene typically involves the alkylation of 1,3-dimethylbenzene (m-xylene) with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

C6H4(CH3)2+ClCH2CH2CH2ClAlCl3C6H3(CH3)2CH2CH2CH2Cl+HCl\text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_3)_2\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl} + \text{HCl} C6​H4​(CH3​)2​+ClCH2​CH2​CH2​ClAlCl3​​C6​H3​(CH3​)2​CH2​CH2​CH2​Cl+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropropyl group. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4).

    Reduction Reactions: The chloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: NaOH, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in anhydrous ether.

Major Products

    Substitution: Formation of propyl-substituted benzene derivatives.

    Oxidation: Formation of 1,3-dimethylbenzoic acid.

    Reduction: Formation of 2-propyl-1,3-dimethylbenzene.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3-Chloropropyl)-1,3-dimethylbenzene serves as an intermediate for the preparation of more complex molecules. It is used in the synthesis of various aromatic compounds and polymers.

Biology

The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They may act as precursors for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. It is also employed in the manufacture of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-Chloropropyl)-1,3-dimethylbenzene exerts its effects depends on the specific application and the molecular targets involved. In general, the compound can interact with various enzymes and receptors, leading to changes in cellular processes. For example, its derivatives may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropropylbenzene
  • 1,3-Dimethylbenzene (m-xylene)
  • 2-(3-Chloropropyl)-1,4-dimethylbenzene

Uniqueness

2-(3-Chloropropyl)-1,3-dimethylbenzene is unique due to the specific positioning of the chloropropyl and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and materials science.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important intermediate for the synthesis of various complex molecules and materials. Further research into its properties and applications may lead to the development of new technologies and therapeutic agents.

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

2-(3-chloropropyl)-1,3-dimethylbenzene

InChI

InChI=1S/C11H15Cl/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6H,4,7-8H2,1-2H3

InChI Key

JJEDLAXRBOYKNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.